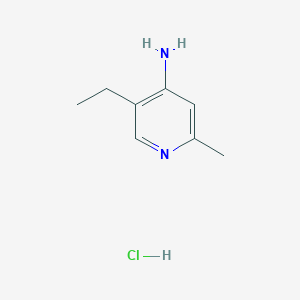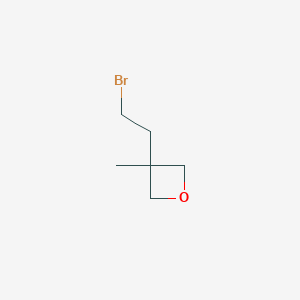
3-(2-Bromoethyl)-3-methyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-3-methyloxetane: is a halogenated heterocyclic compound with a unique structure that includes a bromine atom attached to an ethyl group, which is further connected to a methyloxetane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-3-methyloxetane typically involves the bromination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions: 3-(2-Bromoethyl)-3-methyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
科学研究应用
Chemistry: 3-(2-Bromoethyl)-3-methyloxetane is used as a building block in organic synthesis
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to form stable carbon-bromine bonds makes it useful in medicinal chemistry for the design of drugs with specific biological activities.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-3-methyloxetane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
相似化合物的比较
3-(2-Bromoethyl)oxetane: Similar structure but without the methyl group.
3-(2-Chloroethyl)-3-methyloxetane: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-3-methyloxetane: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromoethyl)-3-methyloxetane is unique due to the presence of the bromine atom, which provides specific reactivity patterns not seen with chlorine or iodine. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H11BrO |
|---|---|
分子量 |
179.05 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-3-methyloxetane |
InChI |
InChI=1S/C6H11BrO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |
InChI 键 |
CGGCKUHNUGPGKL-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


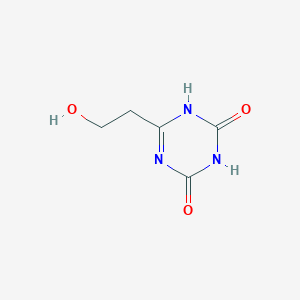
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
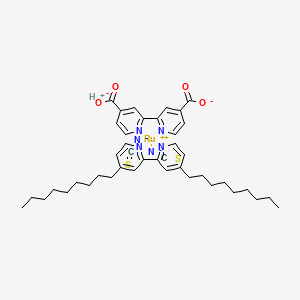
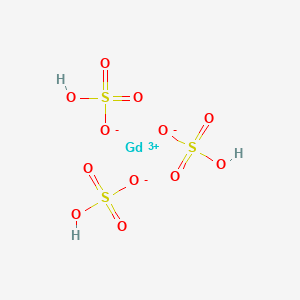
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
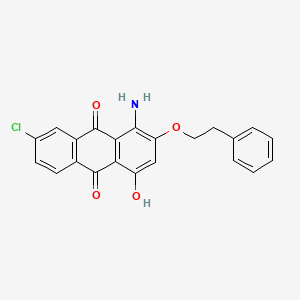
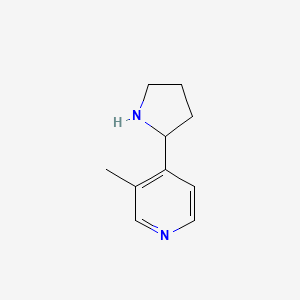
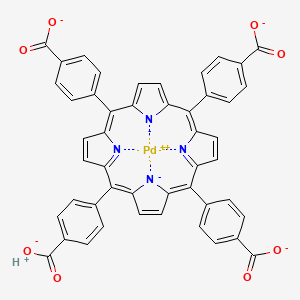
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
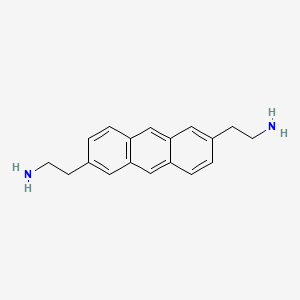
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
